molecular formula C10H22N2 B13961539 N-(2-(piperidin-3-yl)ethyl)propan-2-amine

N-(2-(piperidin-3-yl)ethyl)propan-2-amine

Cat. No.: B13961539
M. Wt: 170.30 g/mol
InChI Key: ZWNUOPUOLVKTGL-UHFFFAOYSA-N
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Description

N-(2-(piperidin-3-yl)ethyl)propan-2-amine is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(piperidin-3-yl)ethyl)propan-2-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with an aldehyde or ketone, followed by the reduction of the resulting imine . This process can be catalyzed by various metal catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions and hydrogenation processes. The use of nanocatalysts has been explored to enhance the efficiency and selectivity of these reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(piperidin-3-yl)ethyl)propan-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

N-(2-(piperidin-3-yl)ethyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(2-(piperidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(piperidin-3-yl)ethyl)propan-2-amine is unique due to its specific structural features and the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-(2-piperidin-3-ylethyl)propan-2-amine

InChI

InChI=1S/C10H22N2/c1-9(2)12-7-5-10-4-3-6-11-8-10/h9-12H,3-8H2,1-2H3

InChI Key

ZWNUOPUOLVKTGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1CCCNC1

Origin of Product

United States

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